molecular formula C20H23NO4S B2447930 Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034267-64-4

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2447930
CAS No.: 2034267-64-4
M. Wt: 373.47
InChI Key: JMVMTNKCPWPKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring, a naphthoyl group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-1-naphthoyl chloride with pyrrolidine-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Naphthyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthoyl group may also play a role in binding to specific receptors or cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(2-methoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(2-ethoxy-1-benzoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)propanoate

Uniqueness

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthoyl and ethoxy groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[1-(2-ethoxynaphthalene-1-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-25-17-9-8-14-6-4-5-7-16(14)19(17)20(23)21-11-10-15(12-21)26-13-18(22)24-2/h4-9,15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVMTNKCPWPKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.